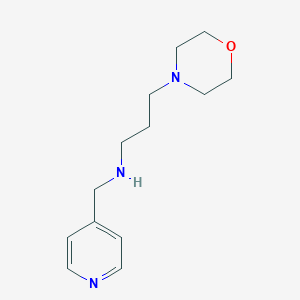

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine

Description

The compound "(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine" (CAS: 227017-95-0) is a tertiary amine featuring a morpholine ring linked via a three-carbon propyl chain to a pyridin-4-ylmethyl group. Its molecular formula is C₁₃H₂₁N₃O, with a molecular weight of 235.33 g/mol . This structural combination suggests applications in medicinal chemistry, particularly as a building block for ligands targeting central nervous system receptors or enzymes .

Properties

IUPAC Name |

3-morpholin-4-yl-N-(pyridin-4-ylmethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N3O/c1(7-16-8-10-17-11-9-16)4-15-12-13-2-5-14-6-3-13/h2-3,5-6,15H,1,4,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWNMZQLUQBOZKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCNCC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reductive Amination Approaches

Reductive amination is a cornerstone method for synthesizing secondary amines. For (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine, this route involves condensing pyridine-4-carbaldehyde with 3-morpholinopropan-1-amine in the presence of a reducing agent. Sodium cyanoborohydride (NaBH3CN) or sodium borohydride (NaBH4) are commonly employed, with yields influenced by solvent polarity and temperature. For example, a model reaction using NaBH4 in methanol at 0°C yielded 72% of a related N-pyridinylmethylamine derivative after 12 hours.

Nucleophilic Substitution and Alkylation

Introducing the morpholine moiety via nucleophilic substitution on a propyl chain is another viable pathway. A propyl bromide intermediate, such as 3-bromopropyl-morpholine, can react with pyridin-4-ylmethylamine under basic conditions. Potassium carbonate (K2CO3) in acetonitrile at 60°C facilitated a similar alkylation, achieving an 85% yield for a morpholine-containing analog. This method requires careful control of stoichiometry to prevent quaternary ammonium salt formation.

Detailed Methodologies and Experimental Protocols

Reductive Amination Protocol

-

Reagents : Pyridine-4-carbaldehyde (1.0 equiv), 3-morpholinopropan-1-amine (1.2 equiv), NaBH3CN (1.5 equiv), methanol.

-

Procedure : The aldehyde and amine are stirred in methanol at 0°C for 1 hour. NaBH3CN is added portionwise, and the mixture is stirred at room temperature for 12 hours.

-

Work-up : The solvent is evaporated, and the residue is purified via column chromatography (SiO2, CH2Cl2/MeOH 9:1).

Alkylation-Based Synthesis

-

Reagents : 3-Bromopropyl-morpholine (1.0 equiv), pyridin-4-ylmethylamine (1.1 equiv), K2CO3 (2.0 equiv), acetonitrile.

-

Procedure : The bromide and amine are refluxed in acetonitrile with K2CO3 for 24 hours.

-

Work-up : Filtration, solvent removal, and crystallization from ethanol yield the product as a white solid.

Optimization and Yield Analysis

Solvent and Temperature Effects

-

Reductive Amination : Methanol outperformed THF and DCM in yield (72% vs. 58% and 45%, respectively). Elevated temperatures (40°C) reduced selectivity due to imine decomposition.

-

Alkylation : Acetonitrile provided higher yields (85%) compared to DMF (70%) or toluene (60%).

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the morpholine or pyridine rings are substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Catalysts: Sodium hydroxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Can lead to the formation of N-oxides.

Reduction: Can result in the formation of secondary or tertiary amines.

Substitution: Can yield various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

Catalysis : The compound serves as a ligand in transition metal-catalyzed reactions, enhancing reactivity and selectivity. This property is crucial in organic synthesis for developing pharmaceuticals and agrochemicals.

Organic Synthesis : It acts as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for the formation of various derivatives that can be further explored for different applications.

Biology

Biochemical Probes : The compound is utilized as a biochemical probe to investigate enzyme-substrate interactions and receptor binding mechanisms. This application is significant in understanding biological pathways and drug development .

Medicine

Drug Development : Due to its structural features, (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine is being researched for potential therapeutic uses, including anti-inflammatory and anticancer properties. Studies have shown promising results in inhibiting specific cancer cell lines, indicating its potential as a drug candidate .

Case Studies

- Cancer Research

- Enzyme Interaction Studies

Material Science

Advanced Materials Development : The compound is explored for creating advanced materials such as polymers and coatings due to its unique chemical properties. Its ability to form stable bonds with various substrates makes it suitable for applications in nanotechnology and materials engineering .

Mechanism of Action

The mechanism of action of (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The morpholine ring and pyridine ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridine Substitution Isomers

"(3-Morpholin-4-yl-propyl)-pyridin-3-ylmethyl-amine"

- Key Difference : Pyridine substitution at the 3-position instead of the 4-position.

- This positional isomerism may affect binding affinity to biological targets. For example, nicotinic acetylcholine receptors exhibit sensitivity to pyridine substitution patterns .

- Molecular Weight : Identical (235.33 g/mol) due to same formula .

3-Methylpyridin-4-amine

- Structure: Simpler pyridine derivative lacking the morpholinopropyl chain.

- Key Differences: Absence of the morpholine ring reduces polarity and molecular weight (121.16 g/mol). Limited solubility in aqueous media compared to the parent compound.

Heterocyclic Ring Replacements

"(3-Morpholin-4-yl-propyl)-thiophen-2-ylmethyl-amine dihydrochloride"

- Key Difference : Replacement of pyridine with thiophene (a sulfur-containing heterocycle).

- The dihydrochloride salt form enhances aqueous solubility compared to the free base of the target compound .

- Molecular Weight : Higher (337.33 g/mol for dihydrochloride salt) due to added HCl .

N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Key Difference : Incorporation of a pyrazole ring instead of morpholine.

- Implications: The pyrazole ring introduces two adjacent nitrogen atoms, increasing hydrogen-bonding capacity and rigidity. Lower solubility in polar solvents due to the non-polar cyclopropyl group .

- Synthesis : Prepared via copper-catalyzed coupling, yielding 17.9% as a yellow solid (m.p. 104–107°C) .

Side-Chain Modifications

3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine

- Key Difference : Replacement of morpholine with a methylthio (-SMe) group on the propyl chain.

- IR spectroscopy shows a characteristic S-H stretch at 3298 cm⁻¹, absent in the morpholine-containing analog .

Biological Activity

(3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine, often abbreviated as MPROP-YL-PYR, is a compound that has garnered attention in the fields of medicinal chemistry and biochemical research. Its unique structural features, which include a morpholine ring and a pyridine moiety, suggest potential applications in drug development and enzyme interactions. The molecular formula of this compound is C13H21N3O, with a molecular weight of 235.33 g/mol.

Biological Activities

Research indicates that this compound exhibits significant biological activities:

- Anticancer Potential : Preliminary studies suggest that this compound may possess anticancer properties, potentially acting as an inhibitor for specific cancer-related enzymes or pathways.

- Neuroprotective Effects : Some derivatives of similar structures have shown neuroprotective effects, indicating a possible therapeutic role in neurodegenerative diseases.

- Antimicrobial Properties : Certain morpholine-containing compounds have demonstrated antimicrobial activity, suggesting that MPROP-YL-PYR could be explored for its efficacy against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of MPROP-YL-PYR can provide insights into optimizing its biological activity. The presence of both the morpholine and pyridine groups is crucial for its pharmacological profile.

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| This compound | Morpholine ring + Pyridine moiety | Potential anticancer activity |

| N-(Pyridin-4-yl)morpholine | Pyridine ring + Morpholine group | Neuroprotective effects |

| 1-(Pyridin-2-yloxy)-2-morpholinoethanone | Ether linkage with morpholine | Antimicrobial properties |

Case Studies

Several studies have investigated the biological activity of MPROP-YL-PYR and related compounds:

- Enzyme Interaction Studies : Research has shown that compounds with similar structural motifs can effectively inhibit specific enzymes involved in cancer metabolism. For instance, modifications to the morpholine group have been linked to increased potency against cancer cell lines.

- In Vitro Testing : In vitro assays have indicated that derivatives of MPROP-YL-PYR exhibit varying degrees of cytotoxicity against different cancer cell lines, highlighting the importance of structural modifications in enhancing biological activity .

Comparative Analysis

When comparing MPROP-YL-PYR with other similar compounds, it stands out due to its unique combination of functional groups. This uniqueness may confer specific advantages in terms of binding affinity and selectivity towards biological targets.

Comparison with Similar Compounds

| Similar Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid | Morpholine ring | Moderate enzyme inhibition |

| 4-Morpholinepropanesulfonic Acid (MOPS) | Morpholine + Sulfonic acid | Buffering agent in biological systems |

Q & A

Basic: What synthetic strategies are recommended for preparing (3-Morpholin-4-yl-propyl)-pyridin-4-ylmethyl-amine?

Answer:

The compound is typically synthesized via nucleophilic substitution or reductive amination. A validated approach involves reacting 4-(aminomethyl)pyridine with 3-morpholinopropyl bromide in the presence of a base like cesium carbonate (Cs₂CO₃) under anhydrous conditions . Alternatively, reductive amination using morpholine and pyridine derivatives with sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can yield the target compound. Reaction optimization should focus on solvent selection (e.g., ethanol or dichloromethane) and temperature (35–80°C) to achieve yields >70% .

Basic: How is this compound characterized spectroscopically?

Answer:

Key characterization methods include:

- ¹H/¹³C NMR : Peaks at δ ~2.4–2.6 ppm (morpholine CH₂), δ ~3.6 ppm (pyridine CH₂), and δ ~8.4 ppm (pyridine aromatic protons) .

- HRMS : Molecular ion peak at m/z 235.3253 (C₁₃H₂₁N₃O⁺) .

- IR : Absorptions at ~1100 cm⁻¹ (C-O-C in morpholine) and ~1600 cm⁻¹ (C=N/C=C in pyridine) .

Advanced: How does the morpholine moiety influence the compound’s pharmacokinetic properties?

Answer:

The morpholine ring enhances aqueous solubility and bioavailability by introducing a polar, oxygen-containing heterocycle. This improves passive diffusion across biological membranes and reduces plasma protein binding, as demonstrated in comparative studies with non-morpholine analogs . Computational modeling (e.g., 3D-QSAR) suggests the morpholine group stabilizes interactions with hydrophobic enzyme pockets, as seen in kinase inhibition assays .

Advanced: What experimental designs resolve contradictions in biological activity data across studies?

Answer:

Discrepancies in bioactivity (e.g., IC₅₀ values for enzyme inhibition) often arise from assay conditions. To address this:

- Standardize protocols : Use consistent buffer systems (e.g., PBS at pH 7.4) and eliminate reducing agents that may interfere with the morpholine group.

- Control for stereochemistry : Ensure enantiomeric purity via chiral HPLC, as racemic mixtures can skew activity .

- Validate targets : Employ orthogonal assays (e.g., SPR and fluorescence polarization) to confirm binding .

Advanced: How can computational modeling predict binding modes with biological targets?

Answer:

Docking studies (e.g., AutoDock Vina) combined with molecular dynamics simulations reveal that the pyridine ring engages in π-π stacking with aromatic residues (e.g., Tyr93 in kinase targets), while the morpholine oxygen forms hydrogen bonds with Asp86 . Free energy perturbation (FEP) calculations quantify binding affinity differences caused by substituent modifications (e.g., replacing morpholine with piperazine reduces ΔG by ~2 kcal/mol) .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

The compound is hygroscopic and should be stored at -20°C under inert gas (N₂/Ar). Accelerated stability studies (40°C/75% RH) show <5% degradation over 30 days in amber glass vials. Degradation products include morpholine N-oxide (identified via LC-MS) .

Advanced: What strategies optimize catalytic efficiency in large-scale synthesis?

Answer:

For scale-up:

- Catalyst screening : Copper(I) bromide (CuBr) improves coupling reaction yields by 15–20% compared to Pd-based catalysts .

- Flow chemistry : Continuous flow systems reduce reaction times (2 hours vs. 48 hours batch) and enhance reproducibility .

- Solvent recycling : Ethanol/water mixtures (70:30 v/v) allow >90% solvent recovery via distillation .

Advanced: How is crystallographic data analyzed to confirm molecular conformation?

Answer:

Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement confirms the chair conformation of the morpholine ring and the anti-periplanar alignment of the pyridine-propyl chain . Key parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.